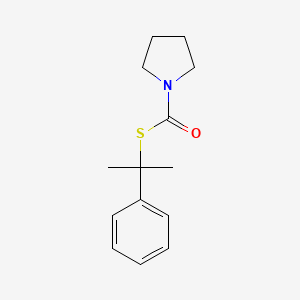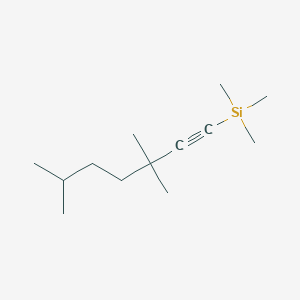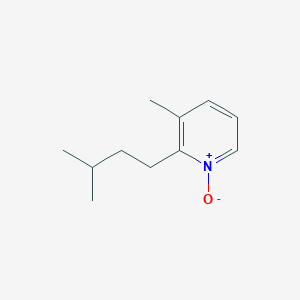![molecular formula C16H17N3O3 B14587268 1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol CAS No. 61235-97-0](/img/structure/B14587268.png)
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol is a complex organic compound that features a benzoxazole ring and a pyridine ring connected through a propanol linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Attachment of the Propanol Linker: The benzoxazole derivative is then reacted with an epoxide or a halohydrin to introduce the propanol linker.
Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction, where the amino group of the pyridine displaces a leaving group on the propanol linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyridine rings, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxazole or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity . The propanol linker provides flexibility, allowing the compound to fit into various binding pockets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide
- Benzoxazole derivatives
Uniqueness
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol is unique due to its combination of a benzoxazole ring and a pyridine ring connected through a propanol linker. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
61235-97-0 |
|---|---|
Molekularformel |
C16H17N3O3 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
1-[(2-methyl-1,3-benzoxazol-6-yl)oxy]-3-(pyridin-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H17N3O3/c1-11-19-14-6-5-13(8-15(14)22-11)21-10-12(20)9-18-16-4-2-3-7-17-16/h2-8,12,20H,9-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
AFGHSTGKWOZUGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)C=C(C=C2)OCC(CNC3=CC=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


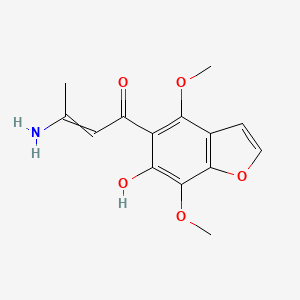
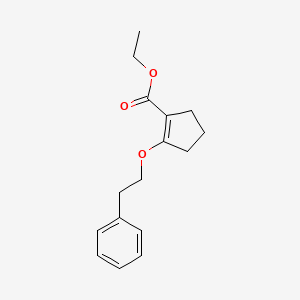

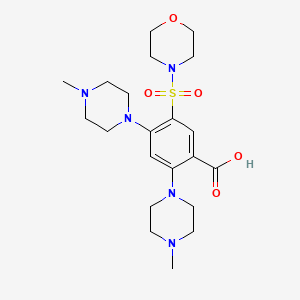
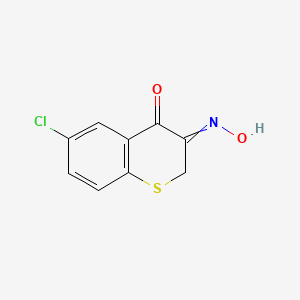

![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
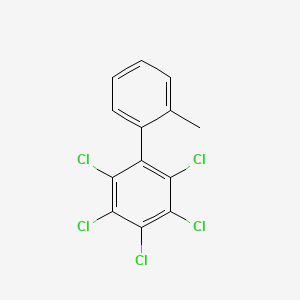
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
